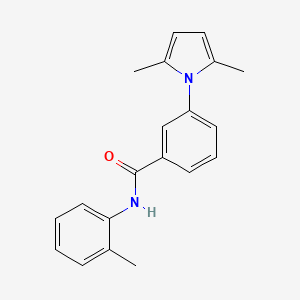
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis X-ray crystallography and spectroscopic methods are pivotal in characterizing the molecular structure of these compounds. For example, studies have detailed the crystal packing and stabilization mechanisms via hydrogen bonding and π-interactions, offering insights into the molecular geometry and intermolecular interactions of antipyrine derivatives, which share a structural resemblance (Saeed et al., 2020).
Chemical Reactions and Properties Chemical properties, including reactivity and binding affinity, are influenced by the specific functional groups and molecular structure. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-Aryl-4-hydroxybutyl)benzamides, illustrating the compound's capacity to undergo cyclization and form new structures (Browne, Skelton, & White, 1981).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystal structure analysis reveals the compound's stability and interaction potential, essential for its application in various fields (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, define the compound's suitability for specific applications. For example, modifications to the benzamide moiety can significantly impact the compound's receptor binding affinity and intrinsic activity, as seen in studies differentiating between partial agonists and neutral antagonists (Lamothe et al., 1997).
科学的研究の応用
Scientific Research Applications of Pyrrole and Benzamide Derivatives
Chemical Analysis and Quality Control
- A study focused on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including various benzamide derivatives, highlighting the method's effectiveness for quality control in pharmaceutical compounds. This approach could be relevant for analyzing similar compounds for purity and composition (Ye et al., 2012).
Drug Discovery and Anticancer Research
- Benzamide derivatives, specifically designed for selective inhibition of histone deacetylases, have shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential for anticancer drug development. This indicates the potential therapeutic applications of benzamide derivatives in treating cancer (Zhou et al., 2008).
Molecular Synthesis and Characterization
- Research on the synthesis and characterization of novel nonsteroidal progestrone receptor modulators incorporating pyrrole derivatives demonstrates the versatility of pyrrole in synthesizing bioactive compounds. Such studies are crucial for developing new therapeutic agents (Xiao Yong-mei, 2013).
Materials Science and Engineering
- Investigations into the synthesis, characterization, and biological evaluation of various benzamide derivatives underscore their utility in creating new materials with potential biological applications. This research expands the understanding of pyrrole and benzamide derivatives in material science (Saeed et al., 2015).
特性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-7-4-5-10-19(14)21-20(23)17-8-6-9-18(13-17)22-15(2)11-12-16(22)3/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIYWVKYINUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)